molecular formula C8H7F3N2O2 B1352839 4-(Trifluoromethoxy)benzamidoxime CAS No. 56935-71-8

4-(Trifluoromethoxy)benzamidoxime

Cat. No.: B1352839
CAS No.: 56935-71-8
M. Wt: 220.15 g/mol
InChI Key: COHKFOZYLCDVRK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. The compound has a molecular formula of CF3OC6H4C(=NOH)NH2 and a molecular weight of 220.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethoxy)benzamidoxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for specific applications, particularly in medicinal chemistry and fluorescence-based assays .

Properties

CAS No.

56935-71-8

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

COHKFOZYLCDVRK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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